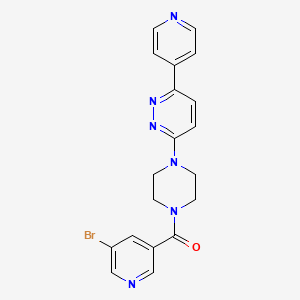
(5-Bromopyridin-3-yl)(4-(6-(pyridin-4-yl)pyridazin-3-yl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromopyridin-3-yl)(4-(6-(pyridin-4-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H17BrN6O and its molecular weight is 425.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Similar compounds have been found to inhibit enzymes such as α-glucosidase , which plays a crucial role in treating type II diabetes mellitus .
Mode of Action
It’s known that the compound is pharmacologically active . The compound likely interacts with its target enzyme, possibly inhibiting its function and leading to changes in the biochemical processes within the cell.
Biochemical Pathways
Given the potential inhibition of α-glucosidase , it can be inferred that the compound may affect carbohydrate digestion and absorption pathways, thereby influencing glucose metabolism.
Result of Action
If the compound does indeed inhibit α-glucosidase , it could potentially lead to decreased glucose absorption in the gut, thereby lowering blood glucose levels.
Action Environment
It’s important to note that factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s stability and its interaction with its target .
生物活性
(5-Bromopyridin-3-yl)(4-(6-(pyridin-4-yl)pyridazin-3-yl)piperazin-1-yl)methanone, also known by its CAS number 1203191-99-4, is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on anti-tubercular, anti-cancer, and other pharmacological properties supported by various studies.
- Molecular Formula : C19H17BrN6O
- Molecular Weight : 425.29 g/mol
- Structure : The compound features a brominated pyridine ring and a piperazine moiety, which are known for their roles in drug design due to their ability to interact with biological targets.
Anti-Tubercular Activity
Recent studies have highlighted the anti-tubercular potential of related compounds within the same structural family. For instance, a series of substituted piperazine derivatives were synthesized and evaluated against Mycobacterium tuberculosis H37Ra. Among these derivatives, several exhibited significant activity with IC50 values ranging from 1.35 to 2.18 μM . The exploration of similar compounds suggests that this compound may also possess promising anti-tubercular properties.
Anti-Cancer Activity
The compound's structural features suggest potential anti-cancer activity. A related study on pyrazine derivatives indicated that compounds with similar piperazine and pyridine structures demonstrated significant cytotoxic effects against various cancer cell lines, including Jurkat, HeLa, and MCF-7 cells. The most active derivative showed an IC50 of 4.64 ± 0.08 µM against Jurkat cells, indicating strong cell proliferation inhibition .
Additionally, molecular docking studies revealed favorable binding interactions with matrix metalloproteinases (MMPs), which are critical in cancer progression and metastasis. The docking scores of -9.0 kcal/mol for MMP-2 and -7.8 kcal/mol for MMP-9 suggest that this compound could effectively inhibit these enzymes .
Study on Structural Analogues
A comparative study focused on the design and synthesis of novel substituted piperazine derivatives indicated that modifications in the piperazine ring could enhance biological activity. The study reported that specific substitutions led to improved anti-tubercular and anti-cancer activities .
Cytotoxicity Assessments
In vitro assessments of cytotoxicity on human embryonic kidney cells (HEK-293) showed that several derivatives were non-toxic at effective concentrations, making them suitable candidates for further development in therapeutic applications .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
(5-bromopyridin-3-yl)-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN6O/c20-16-11-15(12-22-13-16)19(27)26-9-7-25(8-10-26)18-2-1-17(23-24-18)14-3-5-21-6-4-14/h1-6,11-13H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYZVACFPPUFMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=NC=C3)C(=O)C4=CC(=CN=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














